3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide
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Overview
Description
3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE is a complex organic compound with the molecular formula C18H20Cl3N3OS and a molecular weight of 432.803. This compound is known for its unique structure, which includes a trichloromethyl group and a naphthylamino moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Trichloromethyl Intermediate: This involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Coupling with Naphthylamine: The trichloromethyl intermediate is then reacted with 2-naphthylamine in the presence of a carbothioylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE: Similar structure but with a chloroanilino group instead of a naphthylamino group.
3-Methyl-N-{2,2,2-trichloro-1-[(2-naphthylcarbamothioyl)amino]ethyl}butanamide: Another closely related compound with slight variations in the substituents.
Uniqueness
The uniqueness of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20Cl3N3OS |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]butanamide |
InChI |
InChI=1S/C18H20Cl3N3OS/c1-11(2)9-15(25)23-16(18(19,20)21)24-17(26)22-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,16H,9H2,1-2H3,(H,23,25)(H2,22,24,26) |
InChI Key |
WLUYALUNHHDNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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